molecular formula C15H13ClO4 B6380406 5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% CAS No. 1261955-68-3

5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95%

Cat. No. B6380406
CAS RN: 1261955-68-3
M. Wt: 292.71 g/mol
InChI Key: CJNLWBXLFGNACL-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% (abbreviated as 5-C3MP-2MP-95%) is a synthetic compound used in a variety of scientific research applications. It is a white crystalline powder with a molecular weight of 298.82 g/mol and a melting point of 89-93 °C. It is soluble in water and alcohol and insoluble in ether. 5-C3MP-2MP-95% is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

5-C3MP-2MP-95% is used in a variety of scientific research applications. It is used as a starting material in the synthesis of drugs, agrochemicals, and other organic compounds. It is also used in the synthesis of intermediates for the synthesis of other compounds. In addition, it is used as a reagent in the synthesis of other compounds such as esters, amides, and nitriles.

Mechanism of Action

The mechanism of action of 5-C3MP-2MP-95% is not well understood. It is thought to act as a nucleophile in the reaction of 4-chloro-3-methoxycarbonylphenol and 2-methoxyphenol. It is also believed to act as a proton donor in the reaction of other compounds such as esters, amides, and nitriles.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-C3MP-2MP-95% are not well understood. It is not known to have any direct effects on the body. However, it is known to be toxic if ingested and should be handled with caution.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-C3MP-2MP-95% in laboratory experiments is its high purity. It is available in a 95% pure form, which makes it ideal for use in a variety of reactions. It is also relatively easy to synthesize and is relatively inexpensive. However, it is toxic if ingested and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of 5-C3MP-2MP-95%. It could be used in the development of new drugs, agrochemicals, and other organic compounds. It could also be used in the synthesis of intermediates for the synthesis of other compounds. In addition, it could be used in the synthesis of other compounds such as esters, amides, and nitriles. Finally, it could be used to study the biochemical and physiological effects of the compound.

Synthesis Methods

5-C3MP-2MP-95% can be synthesized from the reaction of 4-chloro-3-methoxycarbonylphenol and 2-methoxyphenol in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere at a temperature of 130-150°C for 2-4 hours. The reaction mixture is then cooled to room temperature and the product is isolated by filtration. The purity of the product can be determined by thin-layer chromatography and the yield is typically around 95%.

properties

IUPAC Name

methyl 2-chloro-5-(3-hydroxy-4-methoxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-14-6-4-10(8-13(14)17)9-3-5-12(16)11(7-9)15(18)20-2/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNLWBXLFGNACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685779
Record name Methyl 4-chloro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxyphenol

CAS RN

1261955-68-3
Record name Methyl 4-chloro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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